O-fumarylcarnitine
Overview
Description
O-fumarylcarnitine is an O-acylcarnitine in which the acyl group specified is fumaryl. It is a derivative of carnitine, a compound involved in the transport of fatty acids into the mitochondria for energy production. The molecular formula of this compound is C11H17NO6, and it has a molecular mass of 259.25580 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-fumarylcarnitine typically involves the esterification of fumaric acid with carnitine. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. The reaction can be carried out under mild conditions, typically at room temperature, using a catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
O-fumarylcarnitine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the fumaryl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
O-fumarylcarnitine has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: It serves as a tool to investigate metabolic pathways involving carnitine and its derivatives.
Medicine: Research into its potential therapeutic effects, particularly in metabolic disorders, is ongoing.
Mechanism of Action
The mechanism of action of O-fumarylcarnitine involves its role in the transport of fatty acids into the mitochondria. It facilitates the conversion of fatty acids into energy by enabling their entry into the mitochondrial matrix, where β-oxidation occurs. This process is crucial for energy production, especially in tissues with high energy demands such as muscles .
Comparison with Similar Compounds
Similar Compounds
Fumaric Acid: A precursor in the synthesis of O-fumarylcarnitine.
L-carnitine: The parent compound involved in fatty acid transport.
Acetylcarnitine: Another derivative of carnitine with similar functions but different acyl groups.
Uniqueness
This compound is unique due to its specific acyl group, which imparts distinct chemical properties and biological functions. Its ability to participate in various chemical reactions and its role in metabolic pathways make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-[(E)-3-carboxyprop-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6/c1-12(2,3)7-8(6-10(15)16)18-11(17)5-4-9(13)14/h4-5,8H,6-7H2,1-3H3,(H-,13,14,15,16)/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRSJQVUNCCUCI-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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